molecular formula C10H14N2O2S B2920202 2-Pentanamidothiophene-3-carboxamide CAS No. 896680-63-0

2-Pentanamidothiophene-3-carboxamide

Cat. No.: B2920202
CAS No.: 896680-63-0
M. Wt: 226.29
InChI Key: BCVDIKWSOCRNLE-UHFFFAOYSA-N
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Description

2-Pentanamidothiophene-3-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a pentanamide group at the 2-position and a carboxamide group at the 3-position. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanamidothiophene-3-carboxamide typically involves the functionalization of a thiophene ring. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with an amide and a nitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available thiophene derivatives. The process often includes steps such as bromination, amination, and amidation, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Pentanamidothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .

Scientific Research Applications

2-Pentanamidothiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentanamidothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentanamidothiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pentanamide and carboxamide groups allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(pentanoylamino)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-3-4-8(13)12-10-7(9(11)14)5-6-15-10/h5-6H,2-4H2,1H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVDIKWSOCRNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CS1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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